molecular formula ¹³C₆H₃Cl₃N₂O₂ B1160601 Picloram-13C6

Picloram-13C6

Cat. No.: B1160601
M. Wt: 247.42
Attention: For research use only. Not for human or veterinary use.
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Description

Picloram-13C6 is the stable isotope-labeled analog of the auxinic herbicide Picloram, serving as a critical internal standard for precise analytical methods in complex biological and environmental matrices . As a systemic herbicide, Picloram mimics the plant hormone auxin (IAA), leading to uncontrolled cell growth and disruption of vital plant functions, ultimately causing plant death . Its isotope-labeled form, this compound, is therefore invaluable in quantitative mass spectrometry-based studies investigating the uptake, translocation, and metabolic fate of the herbicide in plants and soil systems . Research utilizing this compound provides insights into the molecular background of auxinic herbicide action. Studies have shown that treatments with auxinic herbicides like picloram induce significant alterations in endogenous plant hormone levels, including free and conjugated indole-3-acetic acid (IAA), and the ethylene precursor aminocyclopropane carboxylic acid (ACC) . Transcriptome analyses further reveal that picloram treatment strongly upregulates auxin and hormone response genes, notably inducing the expression of GH3 genes involved in auxin conjugation, as well as genes encoding auxin efflux proteins . This makes this compound an essential tool for researchers dissecting the complex hormone signaling pathways and gene expression profiles triggered by synthetic auxins in both crops and weed species. This product is intended for research purposes only and is not approved for human, therapeutic, or diagnostic applications.

Properties

Molecular Formula

¹³C₆H₃Cl₃N₂O₂

Molecular Weight

247.42

Synonyms

3,5,6-Trichloro-4-aminopicolinic Acid-13C6;  4-Amino-3,5,6-trichloro-2-picolinic Acid-13C6;  4-Amino-3,5,6-trichloro-2-pyridinecarboxylic Acid-13C6;  4-Amino-3,5,6-trichloropicolinic Acid-13C6;  4-Amino-3,5,6-trichloropyridine-2-carboxylic Acid-13C6;  4-A

Origin of Product

United States

Environmental Fate and Transport Dynamics of Picloram ¹³c6

Environmental Degradation Pathways of Picloram-¹³C₆

Picloram (B1677784) is recognized for its persistence in the environment. Its degradation is slow and primarily occurs through two main pathways: microbial biotransformation in soil and photolytic degradation in aqueous environments. invasive.orgnih.gov The compound is highly soluble in water and does not bind strongly to soil particles, which contributes to its mobility and potential for leaching. invasive.orgepa.gov

Microbial Biotransformation in Soil Systems

The primary mechanism for the breakdown of picloram in soil environments is microbial degradation. nih.gov This process, however, is generally slow, with reported half-lives in soil ranging from one month to several years, depending on environmental conditions. invasive.orgwaterquality.gov.au

The composition of the soil microbial community significantly impacts the rate of picloram degradation. Studies have shown that picloram can alter the diversity and abundance of soil microbial communities, with some microbial populations being inhibited while others may develop the capacity to degrade the herbicide. researchgate.netresearchgate.net For instance, picloram has been observed to reduce the relative abundance of phyla such as Actinobacteria, Acidobacteria, and Proteobacteria. researchgate.net Conversely, it has been shown to increase the abundance of Firmicutes and Euryarchaeota. researchgate.net

The presence of specific microorganisms capable of utilizing picloram as a source of nutrients is crucial for its breakdown. An enrichment culture approach successfully isolated the yeast Lipomyces kononenkoae, which demonstrated the ability to completely degrade picloram within 48 hours under laboratory conditions. researchgate.netnih.gov This yeast utilized the nitrogen atoms from the picloram molecule for growth. researchgate.net The degradation proceeded through a didechlorinated, dihydroxylated pyridinecarboxylic acid derivative. researchgate.net The existence of such microorganisms supports the hypothesis that microbial catabolism is the principal route of picloram degradation in soil. researchgate.net

Table 1: Effect of Picloram on the Relative Abundance of Soil Microbial Phyla

Microbial PhylumObserved Effect of PicloramReference
ActinobacteriaReduced Abundance researchgate.net
AcidobacteriaReduced Abundance researchgate.net
ProteobacteriaReduced Abundance researchgate.net
ChloroflexiReduced Abundance researchgate.net
FirmicutesIncreased Abundance researchgate.net
EuryarchaeotaIncreased Abundance researchgate.net

Several environmental factors significantly influence the kinetics of microbial degradation of picloram in soil. Conditions that are generally favorable for microbial activity will enhance the rate of picloram breakdown. nih.gov

Temperature: Increased temperatures generally favor higher rates of microbial metabolism, leading to faster degradation of picloram. nih.govwaterquality.gov.au

Moisture: High soil moisture content also promotes microbial activity and, consequently, the degradation of picloram. nih.govwaterquality.gov.au

Organic Matter: The presence of organic matter can also influence degradation rates, with some studies suggesting it favors picloram degradation. waterquality.gov.au

The persistence of picloram is notably higher in cold, dry climates and in soils with low organic content, where microbial activity is limited. beyondpesticides.org

Photolytic Degradation Processes in Aqueous and Surface Environments

When exposed to sunlight, particularly in aqueous solutions or on the surface of soil and plants, picloram can undergo photolytic degradation, also known as photodegradation. nih.gov This process can be a significant pathway for dissipation, especially in the initial days following application. oregonstate.edu

The rate of photolytic degradation of picloram is dependent on the intensity and wavelength of light. Studies have shown that picloram is susceptible to direct photolysis in clear, shallow water, with an estimated photolytic half-life of about 2 days under mid-summer, mid-latitude conditions. fao.org In a study using a photocatalyst (TiO₂) under sunlight, the degradation of picloram followed pseudo-first-order kinetics, with a rapid reaction rate constant. nih.gov

The rate of photodegradation is significantly influenced by the depth and clarity of the water. For example, the half-life was reported to be 5 days in one-inch deep containers, which increased to 60 days in 12-foot deep non-circulating containers. beyondpesticides.org There is also evidence that photodegradation occurs more rapidly at higher elevations, which may be attributed to increased UV radiation. nih.gov

Table 2: Reported Half-lives for Picloram Degradation

Degradation PathwayEnvironmentReported Half-lifeReference
Microbial DegradationSoil1 month to several years invasive.org
Photolytic DegradationAqueous (clear, shallow)~2 days fao.org
Photolytic DegradationAqueous (1-inch deep container)5 days beyondpesticides.org
Photolytic DegradationAqueous (12-foot deep container)60 days beyondpesticides.org

The efficiency of picloram's photolytic degradation is affected by the characteristics of the water matrix. In clear, moving water, photodegradation is most rapid. nih.gov However, the presence of suspended solids and organic matter in turbid water can reduce the penetration of light, thereby slowing down the degradation process. epa.gov

Research on the photocatalytic degradation of picloram using TiO₂ has shown that factors such as the initial pH of the solution and the concentration of the photocatalyst can be optimized to enhance degradation efficiency. nih.gov The degradation of picloram by hydroxyl radicals in aqueous environments has also been studied, indicating that the reaction primarily occurs through the addition of these radicals to the pyridine (B92270) ring of the molecule. nih.gov

Abiotic Transformation Processes (Excluding Chemical Decomposition)

Abiotic transformation involves the degradation of a compound through non-biological processes. For Picloram-¹³C₆, the primary abiotic transformation process in the environment is photodegradation, as it is highly resistant to other non-biological processes like hydrolysis. epa.gov

Photodegradation (Photolysis): This process occurs when the compound is exposed to sunlight, particularly in water or on soil and plant surfaces. invasive.org The rate of photolysis is influenced by factors such as light intensity and water depth. ccme.ca Studies on picloram show that it can decompose rapidly in distilled water when exposed to sunlight, with a reported half-life of 2.6 days in both sterile, buffered water and natural water under midsummer conditions at a 40-degree North latitude. nih.gov Another study calculated a half-life of 0.7 days for direct photolysis in sunlit water. nih.gov The process typically begins with the replacement of a chlorine atom by a hydroxyl group, followed by the cleavage of the pyridine ring. nih.gov

Hydrolysis: Picloram-¹³C₆ is stable against hydrolysis, showing little to no degradation in water across a pH range of 5 to 9. epa.govnih.gov This stability contributes to its persistence in environments where sunlight penetration is limited, such as in deeper soil layers and groundwater.

Table 1: Summary of Abiotic Transformation Processes for Picloram-¹³C₆

ProcessDescriptionKey FactorsEnvironmental Significance
Photodegradation Degradation by sunlight.Light intensity, water clarity, presence on surfaces.A significant pathway for transformation in surface waters and on soil/plant surfaces. invasive.orgccme.ca
Hydrolysis Reaction with water.pH, temperature.Not a significant degradation pathway; the compound is stable. epa.govnih.gov

Analysis of Picloram-¹³C₆ Degradation Product Formation and Subsequent Fates

The degradation of the Picloram-¹³C₆ molecule, primarily through photolytic and microbial pathways, results in the formation of various intermediate and final products.

Research on the photocatalytic degradation of picloram has identified several breakdown products. mdpi.com In the initial stages, intermediate organic products such as formate, acetate, and oxalate (B1200264) may be formed. dfo-mpo.gc.ca As degradation proceeds, the molecule is further broken down. The ultimate mineralization of the compound results in the formation of inorganic ions, including chloride, ammonium, and nitrate, as well as carbon dioxide. mdpi.comresearchgate.net One study using yeast for biodegradation found that the process proceeds via a didechlorinated, dihydroxylated, pyridinecarboxylic acid derivative. researchgate.net

The subsequent fate of these degradation products varies. The inorganic ions can be taken up by plants and microorganisms or be transported through the soil-water system. The intermediate organic acids are typically less stable than the parent compound and are subject to further microbial degradation.

Table 2: Identified Degradation Products of Picloram

Degradation PathwayIntermediate ProductsFinal Mineralization Products
Photocatalytic Formate, Acetate, Oxalate. dfo-mpo.gc.caChloride ions (Cl⁻), Ammonium ions (NH₄⁺), Nitrate ions (NO₃⁻), Carbon Dioxide (CO₂). mdpi.comresearchgate.net
Microbial Didechlorinated, dihydroxylated pyridinecarboxylic acid derivative. researchgate.netNot fully specified, but contributes to mineralization.

Mobility and Distribution Mechanisms of Picloram-¹³C₆ in Environmental Compartments

The mobility and distribution of Picloram-¹³C₆ in the environment are governed by its distinct physicochemical properties. Its high water solubility (430 mg/L) and low tendency to adsorb to soil particles (low Koc value) make it exceptionally mobile. epa.govinvasive.orgwaterquality.gov.au These characteristics mean that its primary routes of dissipation and transport are through leaching into groundwater and movement via surface runoff into aquatic ecosystems. epa.govwaterquality.gov.au

Leaching Potential and Transport to Groundwater Systems

Picloram-¹³C₆ has a very high potential to leach through the soil profile and contaminate groundwater. epa.gov Its resistance to degradation, coupled with its high mobility, means that once it reaches groundwater, it is likely to persist for years. epa.govwaterquality.gov.au The U.S. Environmental Protection Agency (EPA) has noted that eventual groundwater contamination is almost certain in areas where picloram residues persist in the soil. waterquality.gov.au A study in Arkansas demonstrated the compound's extreme mobility and persistence, where nearly 100% of the applied chemical leached and none of it degraded over a three-year period. epa.gov

The vertical movement of Picloram-¹³C₆ through the soil column towards groundwater is significantly influenced by local hydrogeological conditions.

Soil Properties: The potential for leaching is highest in permeable, sandy soils that are low in organic matter and clay content. nih.govresearchgate.net These soils have a lower capacity to adsorb the anionic form of the picloram molecule, allowing it to move more freely with percolating water. Soil pH also plays a role; higher pH soils can exhibit lower adsorption and thus greater leaching. awsjournal.org

Rainfall and Irrigation: The amount of water moving through the soil profile is a primary driver of leaching. Studies using soil columns have demonstrated a direct relationship between the volume of rainfall and the depth of picloram transport. scielo.brawsjournal.org Higher rainfall or irrigation volumes lead to deeper and more rapid penetration into the soil. awsjournal.org

Water Table Depth: The risk of groundwater contamination is elevated in areas where the water table is shallow, as the distance the compound needs to travel from the surface is reduced. epa.gov

Table 3: Hydrogeological Factors Influencing Vertical Transport of Picloram-¹³C₆

FactorInfluence on LeachingConditions Favoring High Leaching
Soil Texture Low adsorption in coarse-textured soils.Sandy soils, low clay content. nih.gov
Organic Matter Low adsorption in soils with low organic matter.Soils with low organic carbon. nih.gov
Soil pH Adsorption decreases as pH increases.Higher pH soils (>5). awsjournal.org
Rainfall Volume Increased water flow enhances transport depth.High intensity or cumulative rainfall. scielo.brawsjournal.org
Water Table Proximity of groundwater to the surface.Shallow aquifers. epa.gov

The use of Picloram-¹³C₆ as a tracer is invaluable for developing and calibrating mathematical models that predict groundwater contamination. epa.gov Because the ¹³C₆-labeled compound can be analytically distinguished from any background picloram, it allows for unambiguous tracking of a specific application event.

Groundwater models, ranging from simple analytical equations to complex numerical models like FEFLOW, simulate the movement and fate of contaminants. mdpi.comresearchgate.net These models use tracer data to refine key transport parameters:

Advection: The transport of the contaminant with the bulk flow of groundwater. This is determined by the groundwater velocity and direction.

Dispersion: The spreading of the contaminant plume due to mechanical mixing in the porous aquifer material and molecular diffusion. researchgate.netgw-project.org

Sorption: The binding of the contaminant to aquifer solids, which retards its movement relative to the water flow. This is quantified by the sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). herts.ac.uk Picloram has very low Koc values, indicating minimal retardation. waterquality.gov.au

By applying Picloram-¹³C₆ in a controlled field or laboratory experiment and monitoring its concentration at various points over time, researchers can validate that the model accurately represents the real-world behavior of the contaminant plume. This enhances the reliability of predictions about the extent and timing of potential contamination. epa.gov

Table 4: Key Parameters in Groundwater Models Calibrated with Picloram-¹³C₆ Tracer Data

ParameterSymbolDefinitionRole in TransportTypical Picloram Value Range
Hydraulic Conductivity KA measure of how easily water can move through porous material.Determines the rate of advective transport.Site-specific; varies widely. gw-project.org
Sorption Coefficient KocThe ratio of the chemical sorbed to soil organic carbon to the dissolved chemical concentration at equilibrium.Retards contaminant movement. Very mobile.11-54 mL/g. herts.ac.uk
Degradation Half-life DT₅₀The time required for half of the compound to degrade.Determines the persistence of the contaminant.167-513 days in soil. epa.gov
Dispersion Coefficient DRepresents the spreading of the contaminant plume.Causes dilution of the plume at its leading edge.Site-specific; depends on flow velocity and aquifer heterogeneity. researchgate.netgw-project.org

Surface Runoff and Lateral Transport to Aquatic Ecosystems

In addition to leaching, surface runoff is a major pathway for the transport of Picloram-¹³C₆ from treated areas to surface water bodies like streams, ponds, and lakes. epa.govwaterquality.gov.au This lateral movement is particularly pronounced under specific conditions:

Soil and Topography: Poorly draining or wet soils with visible slopes towards adjacent surface waters are highly susceptible to runoff. epa.gov

Rainfall Events: Runoff is often triggered by rainfall, especially when it occurs soon after application before the herbicide has infiltrated the soil or degraded. waterquality.gov.au The risk can remain high for several months post-application. epa.gov

Lack of Buffers: Areas that are not separated from surface waters by vegetated filter strips are more likely to experience direct runoff. epa.gov

Studies have detected significant concentrations of picloram in surface waters following its application. In one instance, picloram was found at a concentration of 184 µg/L in a pond downstream from a treated pasture just two weeks after application. waterquality.gov.au Such concentrations can be sufficient to adversely affect sensitive non-target aquatic plants. invasive.org

Table 5: Factors Influencing Surface Runoff of Picloram-¹³C₆

FactorInfluence on RunoffConditions Favoring High Runoff
Soil Drainage Saturated or low-permeability soils increase overland flow.Poorly draining soils. epa.gov
Slope Steeper slopes increase the velocity and volume of runoff.Readily visible slopes toward surface water. epa.gov
Rainfall Timing & Intensity Rainfall shortly after application washes the compound off surfaces.High-intensity rain on recently treated areas. waterquality.gov.au
Vegetative Cover Vegetation slows runoff and traps sediment and dissolved chemicals.Lack of vegetated filter strips. epa.gov
Proximity to Water Shorter distances allow for more direct entry into water bodies.Application near in-field canals or ditches. epa.gov
Hydrological Factors Governing Off-Site Movement from Treated Areas

The off-site movement of Picloram-¹³C₆ is governed by a combination of hydrological and soil-related factors. Key determinants include rainfall patterns, soil texture, and soil structure. invasive.orgictp.it

Post-application rainfall is a primary driver of off-site transport, influencing both surface runoff and subsurface leaching. invasive.org The intensity and volume of rainfall events dictate the extent of movement. ictp.itresearchgate.net Soil characteristics also play a critical role. In coarse-textured sandy soils, or soils with significant cracks and fissures, Picloram-¹³C₆ is highly mobile and can leach to depths exceeding two meters. invasive.org Conversely, in heavy-textured soils rich in organic matter, the compound tends to be retained within the top 30 cm of the soil profile. invasive.org Due to its high mobility and resistance to degradation, Picloram-¹³C₆ poses a significant risk for groundwater contamination through leaching, a process considered "virtually certain" in areas with persistent soil residues. epa.govwaterquality.gov.au

Table 1: Factors Influencing Off-Site Movement of Picloram-¹³C₆

FactorInfluence on Off-Site MovementSource
RainfallHigh rainfall, particularly shortly after application, increases both runoff and leaching, enhancing off-site transport. invasive.orgresearchgate.net
Soil TextureMovement is greater in light-textured, sandy soils compared to heavy-textured, clay soils. invasive.orgusda.gov
Soil StructureSoils with cracks and fissures allow for rapid downward flow, increasing leaching potential. invasive.org
Soil Organic MatterHigh organic matter content increases adsorption, reducing mobility and leaching. invasive.orgresearchgate.net
Characterization of Picloram-¹³C₆ Concentrations in Runoff Water

Runoff from treated areas is a significant pathway for the transport of Picloram-¹³C₆ into aquatic environments. invasive.org Studies have shown that runoff concentrations exceeding 1 part per billion (ppb) are common, even under conditions of low runoff. invasive.org

Research has documented a range of concentrations in surface waters following application. A study conducted on Blackland Prairie soils in Texas reported runoff concentrations between 2.3 and 3.3 parts per million (ppm) after a pellet application. invasive.org In a forested watershed in Alabama, the maximum downstream concentration measured was 77 ppb, occurring after a significant storm event 18 days post-application. usda.gov These levels gradually decreased to approximately 10 ppb after 90 days and 2 ppb after 200 days. usda.gov Another study found that concentrations adjacent to treated plots fell below 10 ppb within 10 to 12 weeks. capes.gov.br The U.S. Environmental Protection Agency (EPA) has noted that picloram has been detected in a significant number of surface water samples in its monitoring databases. epa.gov

Table 2: Reported Concentrations of Picloram in Runoff Water

Location/Soil TypeApplication RateMaximum ConcentrationTime After ApplicationSource
Blackland Prairie, Texas2.24 kg/ha (pellets)2.3 - 3.3 ppmNot specified invasive.org
Coastal Plain Forest, Alabama56 kg/ha (pellets)77 ppb18 days usda.gov
General Plot Study1.12 kg/ha>10 ppb initiallyDeclined to <10 ppb after 10-12 weeks capes.gov.br
Simulated Runoff StudyNot applicable610 ppb (level affecting trout)Not applicable epa.gov

Sorption and Desorption Dynamics in Soil and Sediments

The mobility of Picloram-¹³C₆ in the environment is largely dictated by its interaction with soil and sediment particles, a process known as sorption. Generally, Picloram-¹³C₆ does not bind strongly to soil particles, which accounts for its high mobility. invasive.orgwaterquality.gov.au In the environment, it primarily exists as an anion, a form that does not readily adsorb to soil colloids. nih.gov The binding that does occur is often reversible, allowing for desorption back into the soil solution. scielo.brresearchgate.net

Sorption Isotherms and Kinetics on Diverse Soil Types and Clay Minerals

The sorption behavior of Picloram-¹³C₆ is often described using the Freundlich isotherm model. usda.govresearchgate.netfao.org Kinetic studies show that sorption is a relatively fast process, with a significant portion occurring within the first eight hours and equilibrium being reached within 24 to 48 hours. usda.govresearchgate.netnih.gov

Sorption capacity varies with soil type. Research comparing an Ultisol and an Oxisol found that the Ultisol exhibited a higher adsorption coefficient, which was attributed to its lower pH and higher organic matter content. scielo.brresearchgate.net Unlike many other herbicides, the clay content of a soil does not appear to be a primary factor influencing picloram adsorption. invasive.org However, the presence of hydrated iron and aluminum oxides can increase sorption. invasive.orgslu.se

Table 3: Freundlich Sorption Coefficients (Kf) for Picloram-¹³C₆ in Various Soils

Soil TypeOrganic Matter (%)pHKf Value (mL/g)Source
Cecil Sandy LoamNot specifiedNot specified0.12 usda.gov
Arredondo Fine SandNot specifiedNot specified0.81 usda.gov
Ultisol (PVA)3.6 dag/kg4.7Higher than LVA scielo.brresearchgate.net
Oxisol (LVA)2.2 dag/kg5.4Lower than PVA scielo.brresearchgate.net
Influence of Soil Organic Matter Content on Sorption Coefficients

A consistent finding in soil science research is the positive correlation between soil organic matter (OM) content and the sorption of Picloram-¹³C₆. invasive.orgusda.govfao.orgnih.gov Soils with higher OM content exhibit greater sorption, which in turn reduces the compound's mobility and potential for leaching. invasive.orgresearchgate.net This is why Picloram-¹³C₆ tends to be more persistent in the upper layers of soils rich in organic matter. invasive.org Studies have demonstrated this relationship across various soil types, where increasing OM content from less than 1% to over 4% resulted in a corresponding increase in adsorption. fao.org The Freundlich sorption coefficient (Kf), a measure of adsorption capacity, consistently increases with higher soil organic matter. scielo.brresearchgate.net

Effects of Soil pH on Picloram-¹³C₆ Ionization and Adsorption Affinity

Soil pH has a significant, inverse relationship with Picloram-¹³C₆ adsorption; as soil pH decreases (becomes more acidic), adsorption increases. invasive.orgusda.govresearchgate.net This behavior is a direct consequence of the chemical nature of Picloram-¹³C₆, which is a weak acid. usda.govresearchgate.net

In soils with a pH above the compound's dissociation constant (pKa), the picloram molecule loses a proton (deprotonates) and takes on a negative charge, becoming an anion. researchgate.net Since the surfaces of soil colloids (both clay and organic matter) are also predominantly negatively charged, the anionic picloram is repelled, leading to reduced sorption and greater mobility. usda.goviastate.edu Conversely, in more acidic soils (lower pH), a larger fraction of the herbicide remains in its neutral, non-ionized molecular form. This uncharged molecule is not repelled by soil surfaces and can be adsorbed more readily. iastate.eduokstate.edu

Atmospheric Transport and Deposition Processes

The atmospheric transport of Picloram-¹³C₆ is not considered a primary pathway for its long-range environmental distribution. This is due to its low volatility, which means it does not readily vaporize from soil or water surfaces into the atmosphere. invasive.orgnih.gov

However, off-target movement can occur during application through spray drift, which is a form of localized atmospheric transport. epa.gov This drift can lead to the deposition of the herbicide on non-target plants and soil. While comprehensive studies on the long-range atmospheric transport and deposition of Picloram-¹³C₆ are limited, its low vapor pressure suggests that such transport is negligible compared to movement via water pathways like leaching and runoff. invasive.orgnih.gov

Evaluation of Spray Drift Phenomena in Research Scenarios

Spray drift, the movement of airborne pesticide droplets away from the target area during application, is a significant transport pathway for Picloram-¹³C₆. epa.govapvma.gov.au Even minute quantities of drifted spray can cause damage to susceptible non-target plants. fertilome.comepa.gov

Research into agricultural spraying, particularly with unmanned aerial vehicles (UAVs), has provided detailed insights into the factors that control drift. frontiersin.org Operational parameters such as flight height, flight speed, and nozzle pressure are critical in determining droplet size and the potential for drift. fertilome.comfrontiersin.org Studies show that lower flight heights and speeds generally result in better deposition on the target and reduced drift. frontiersin.org For example, a study on agrochemical application in pigeon pea crops demonstrated that a flight height of 1.5 meters and a speed of 2 m/s yielded the highest droplet deposition and coverage on the target canopy while minimizing off-target movement. frontiersin.org

Operational ParameterOptimal Setting for Reduced DriftImpact
Flight Height 1.5 m above crop canopyLower height reduces droplet travel time and exposure to wind, increasing deposition on the target. frontiersin.org
Flight Speed 2 m/sSlower speed allows for better canopy penetration and less air shear, reducing drift potential. frontiersin.org
Nozzle Pressure LowProduces a coarser spray with larger droplets that are less susceptible to wind-driven drift. fertilome.com
Droplet Size 150 to 300 µmConsidered ideal for insecticide and fungicide application, balancing coverage and drift reduction. frontiersin.org

To mitigate the risks associated with spray drift, regulatory guidelines often mandate specific application techniques and the establishment of buffer zones downwind from the application site. apvma.gov.aufertilome.com

Environmental Persistence Profiling in Various Ecosystems

Picloram-¹³C₆ is notable for its environmental persistence, particularly in soil and water. invasive.orgepa.gov It is resistant to many degradation processes, leading to a long half-life in various environmental compartments. epa.gov

Persistence in Soil

In soil, Picloram-¹³C₆ degrades very slowly, primarily through microbial metabolism. invasive.org Its persistence is highly dependent on environmental conditions such as soil type, moisture, and temperature. invasive.orgcasscountymn.gov Reported half-life values in soil vary widely, ranging from as short as one month to several years. invasive.org The U.S. Environmental Protection Agency (EPA) has noted half-lives ranging from 167 to 513 days. epa.gov Because it does not bind strongly to soil particles, its primary route of dissipation is often leaching rather than degradation. invasive.orgepa.gov Research has shown that vegetation can influence persistence; one study found that the presence of signalgrass (Brachiaria brizantha) significantly reduced the half-life of Picloram in soil compared to uncultivated soil. nih.gov

Persistence in Water

Picloram-¹³C₆ has a high potential to contaminate both surface water via runoff and groundwater via leaching. epa.govcasscountymn.gov Once it enters groundwater, it is unlikely to degrade, even over a period of several years. epa.gov One study found that after 15 weeks of incubation in groundwater, 60.7% to 82.4% of the initial amount of Picloram remained. nih.gov In surface waters, it is stable to hydrolysis but may be subject to photodegradation near the surface, with reported photolysis half-lives ranging from 2.3 to 41.3 days. epa.gov

EcosystemHalf-Life (t½) / PersistenceKey Findings
Soil 30 to 513+ daysPersistence varies greatly with soil type and climate. invasive.orgcasscountymn.govbeyondpesticides.org The major dissipation route is leaching. epa.gov
Groundwater Very High PersistenceUnlikely to degrade, even over several years. epa.gov 60-82% remained after 15 weeks in one study. nih.gov
Surface Water 2.3 to 41.3 days (Photolysis)Subject to significant near-surface photolysis but stable to hydrolysis. epa.gov

Plant Picloram ¹³c6 Interaction Studies

Uptake Mechanisms and Translocation in Vegetal Systems

The systemic nature of Picloram-¹³C₆ means its movement within a plant is a critical aspect of its function. It can be absorbed by roots from the soil or by foliage from direct application, subsequently moving through the plant's vascular systems. clinisciences.comwikipedia.org

When present in the soil, Picloram-¹³C₆ is readily absorbed by plant roots and transported upwards to the shoots via the xylem. invasive.orgunl.edu

The uptake of Picloram-¹³C₆ by plant roots is understood to occur through a combination of transport mechanisms. Passive transport, including diffusion, is a key process. invasive.org Studies suggest that for non-ionized chemicals, uptake by roots is greater for more lipophilic compounds, and this process can be viewed as partitioning to the lipophilic components of the root solids. rothamsted.ac.uk For polar compounds, uptake appears to fall to a lower limiting value, suggesting an additional uptake mechanism is involved. rothamsted.ac.uk

The uptake process can be significantly influenced by pH-dependent ion trapping mechanisms. mdpi.com As a weak acid, the charge of the picloram (B1677784) molecule is dependent on the pH of the surrounding soil solution. At a pH higher than its acid dissociation constant (pKa), the molecule becomes negatively charged (deprotonated), which influences its ability to cross cell membranes. researchgate.net While much of the uptake is passive, the complex interactions suggest that both apoplastic (through cell walls) and symplastic (through the cell cytoplasm) pathways may be involved.

The availability of Picloram-¹³C₆ for root uptake is heavily influenced by soil properties. Picloram does not bind strongly to most soil particles, which contributes to its high mobility and potential for leaching. beyondpesticides.orginvasive.org Key factors influencing its behavior in soil include:

Soil pH: As soil pH increases above the pKa of picloram, the molecule becomes more negatively charged, which can affect its adsorption to negatively charged clay and organic matter particles. researchgate.net

Organic Matter and Clay Content: The potential for picloram to volatilize increases with decreasing clay and organic matter content. invasive.org These soil components can influence the sorption and desorption of the compound. researchgate.net

Soil Moisture: Low soil moisture can contribute to the slow dissipation of picloram. beyondpesticides.org However, plant water relations also play a role in translocation. Once absorbed, the compound moves in the xylem, which is the primary water-conducting tissue. unl.edu Interestingly, one study demonstrated that moderate water stress in bean plants did not significantly affect the rate of picloram translocation, suggesting that xylem transport is not the sole explanation for its movement. dtic.mil

Picloram-¹³C₆ can be effectively absorbed through the leaves of plants following foliar application. epa.govwikipedia.org Once absorbed, it is translocated via the phloem, the vascular tissue responsible for transporting sugars from the leaves (sources) to areas of active growth (sinks) like meristems. unl.eduuoanbar.edu.iqasps.org.au

Several factors influence the rate of foliar absorption:

Humidity: High humidity enhances the penetration of picloram into leaves by hydrating the cuticle, which facilitates the movement of water-soluble compounds. lsuagcenter.comusu.edu

Surfactants: The addition of surfactants to a formulation can significantly increase foliar penetration. usu.edu

Plant Condition: Healthy, non-stressed plants with turgid tissues absorb herbicides more readily than plants under moisture stress. lsuagcenter.com Rainfall shortly after application can wash the herbicide off the leaf surface before it is absorbed. lsuagcenter.com

Following uptake by either roots or leaves, Picloram-¹³C₆ is transported systemically and accumulates in specific plant tissues. Research using ¹⁴C-labeled picloram in bean plants (Phaseolus vulgaris) has provided detailed quantitative data on its distribution. The compound is rapidly translocated from the roots to the apical parts of the plant, preferentially accumulating in regions of high metabolic activity such as the terminal bud and young, developing trifoliolate leaflets. dtic.milnih.gov Conversely, very little picloram is transported into mature primary leaves. dtic.milnih.gov This pattern supports the concept of source-to-sink transport, where the herbicide moves along with photosynthates to areas of active growth. unl.edu

The accumulation of picloram in various tissues increases with the duration of exposure. nih.gov Studies have quantified this accumulation, showing a direct correlation between the concentration in specific tissues and the appearance of morphological effects. dtic.mil

Distribution of ¹⁴C-Picloram in Bean Plant Tissues After Root Application
Plant TissueConcentration after 3 hrs (ng/mg fresh weight)Concentration after 6 hrs (ng/mg fresh weight)Concentration after 11 hrs (ng/mg fresh weight)
Terminal Bud1.0651.7502.500
First Trifoliolate Leaflets0.5500.8301.200
Second Internode0.3000.4500.650
Primary LeavesTrace0.1500.280

Data derived from studies on Phaseolus vulgaris. dtic.milnih.gov Concentrations are approximate and serve to illustrate relative distribution.

Root Uptake and Xylem Transport Dynamics

Metabolism and Phytotransformation of Picloram-¹³C₆ in Plant Species

The fate of Picloram-¹³C₆ within a plant also involves metabolic processes, often referred to as phytotransformation or phytodegradation. hawaii.edu The rate and extent of metabolism are key determinants of a plant's susceptibility.

In non-susceptible species, such as most grasses, picloram is metabolized relatively rapidly. invasive.org In susceptible broadleaf species, the compound may remain intact for extended periods, leading to its herbicidal effects. invasive.org Available data indicate that picloram can be degraded into several metabolites. epa.gov The breakdown of organic contaminants like picloram can occur through metabolic processes within the plant or via enzymes produced by the plant, with the resulting simpler compounds sometimes being integrated into plant tissues. hawaii.edu In some resistant plants, enhanced metabolism of synthetic auxin herbicides has been observed, a process that can be mediated by cytochrome P450 enzymes. ebi.ac.uk

Known Plant Metabolites of Picloram
Metabolite NameChemical FormulaNotes
4-amino-2,3,5-trichloropyridineC₅H₃Cl₃N₂A degradation product found in plants. epa.gov
4-amino-3,5-dichloro-6-hydroxypicolinic acidC₆H₄Cl₂N₂O₃Also known as 6-OH picloram, a key plant metabolite. epa.govherts.ac.uk
Oxalic acidC₂H₂O₄Identified as a degradation product. epa.gov

Comparative Metabolism in Susceptible and Non-Susceptible Plant Species

Information comparing the metabolism of Picloram-¹³C₆ in susceptible versus non-susceptible plant species is not currently available in published research. This type of study would be crucial for understanding the basis of selectivity of Picloram. Differential metabolism is a key mechanism by which some plants can tolerate herbicide applications while others succumb. For many herbicides, tolerant species are able to metabolize the compound into non-toxic forms more rapidly than susceptible species.

Elucidation of Metabolite Profiles within Plant Systems

Detailed metabolite profiles of Picloram-¹³C₆ within plant systems have not been publicly documented. Metabolite profiling, a comprehensive analysis of the small molecules in a biological sample, would identify the specific chemical transformations that Picloram-¹³C₆ undergoes inside a plant. This would involve identifying conjugation products, where the herbicide or its metabolites are linked to plant-derived molecules like sugars or amino acids, and other detoxification products.

Auxinic Herbicide Mode of Action Research Using Picloram-¹³C₆

The use of Picloram-¹³C₆ to investigate the mode of action of auxinic herbicides is a logical application of this labeled compound, yet specific studies are not found in the available literature. Picloram acts by mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants. invasive.org

Investigating Perturbations in Endogenous Plant Hormone Homeostasis (e.g., Indole-3-acetic acid (IAA) pathways)

There is no specific research available that utilizes Picloram-¹³C₆ to investigate its disruptive effects on the homeostasis of endogenous plant hormones, such as indole-3-acetic acid (IAA). As a synthetic auxin mimic, Picloram is known to interfere with the normal hormonal balance, but studies using the ¹³C₆-labeled form to quantify these perturbations are not publicly accessible.

Molecular and Physiological Responses of Plants to Picloram-¹³C₆ Exposure

While the general physiological responses of plants to Picloram are known (e.g., epinasty, stem swelling, and eventual death), specific molecular studies using Picloram-¹³C₆ to track the downstream effects on gene expression and protein synthesis are not documented.

Role of Picloram-¹³C₆ in Studying Synthetic Auxin-Mimicry Mechanisms

The precise role of Picloram-¹³C₆ in advancing our understanding of synthetic auxin-mimicry has not been detailed in available research. Tracing the labeled herbicide within plant cells and tissues would provide invaluable insights into its binding to auxin receptors and the subsequent signaling cascade that leads to its phytotoxic effects.

Analytical Methodologies for Picloram ¹³c6 Quantification and Characterization

Advanced Chromatographic Separation Techniques

Chromatography is a foundational component in the analysis of Picloram-¹³C₆, serving to separate the analyte from complex sample matrix components prior to detection. While the primary role of chromatography in this context is not to separate the isotopologues from each other—as they are designed to co-elute—it is crucial for minimizing matrix interference and ensuring robust and reproducible quantification.

High-Performance Liquid Chromatography (HPLC) is the foremost separation technique for the analysis of picloram (B1677784) and, by extension, its ¹³C₆-labeled analogue. Due to the polar and acidic nature of the picloram molecule, reversed-phase HPLC is the most common and effective approach.

The primary goal when developing an HPLC method for isotopic dilution analysis is to achieve co-elution of the labeled standard (Picloram-¹³C₆) and the native analyte (picloram). This ensures that both compounds experience identical conditions throughout the analytical process, including injection, separation, and ionization, thereby providing the most accurate correction for any variations.

Column Chemistries: Reversed-phase columns are standard for picloram analysis. The most frequently utilized stationary phases are:

C18 (Octadecylsilane): This is the most widely used chemistry, offering excellent hydrophobic retention for a broad range of analytes, including picloram. Columns such as the Gemini C18 and Ultrasphere ODS have been successfully used. mdpi.comspectralabsci.com

C8 (Octylsilane): This chemistry provides slightly less hydrophobic retention than C18 and can be advantageous for optimizing separation from other matrix components. A Qualisil BDS C8 column has been documented for the separation of picloram.

Mobile Phase Optimization: The mobile phase composition is critical for achieving good peak shape and retention time. Typical mobile phases consist of a mixture of an organic solvent and an aqueous component, often acidified to suppress the ionization of picloram's carboxylic acid group.

Organic Solvents: Acetonitrile (B52724) is the most common organic modifier. mdpi.com Methanol is also used. spectralabsci.com

Aqueous Phase: The aqueous phase is typically water, which is acidified to a low pH. Acidification ensures that picloram is in its neutral, less polar form, which enhances its retention on a reversed-phase column and improves peak symmetry. Common acids include phosphoric acid (H₃PO₄) or formic acid. mdpi.com

Elution Mode: Both isocratic and gradient elution can be employed. Isocratic elution, using a constant mobile phase composition (e.g., 50:50 acetonitrile:acidified water), offers simplicity and robustness. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, can be used to elute more strongly retained matrix components after the analyte has passed through the column. helixchrom.com

Table 1: Example HPLC Method Parameters for Picloram Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Gemini C18 (150 x 3 mm, 5 µm) mdpi.com Qualisil BDS C8 (250 x 4.6 mm, 5 µm) Ultrasphere ODS (250 x 4.6 mm, 10 µm) spectralabsci.com
Mobile Phase Acetonitrile / Water + 1% H₃PO₄ (50:50, v/v) mdpi.com Acetonitrile / Water + 0.5% Formic Acid (40:60, v/v) Methanol / 0.1M Phosphate Buffer pH 2 (57:43, v/v) spectralabsci.com
Flow Rate 0.5 mL/min mdpi.com 1.5 mL/min Not Specified
Mode Isocratic mdpi.com Isocratic Isocratic spectralabsci.com
Detection 235 nm mdpi.com 254 nm 225 nm spectralabsci.com

While mass spectrometry is required to differentiate between Picloram and Picloram-¹³C₆, HPLC systems are often equipped with a UV detector. A Diode Array Detector (DAD) or a variable wavelength detector can be used to monitor the chromatography and quantify picloram in formulations where an internal standard is not required. mdpi.com The selection of an optimal wavelength is based on the UV absorbance spectrum of picloram. Studies have reported several wavelengths for detection, including:

223 nm scielo.br

225 nm spectralabsci.com

235 nm mdpi.com

254 nm

Optimization involves scanning a standard solution of picloram across a range of UV wavelengths to identify the absorbance maximum (λmax), which provides the greatest sensitivity. It is important to note that UV detection cannot distinguish between the unlabeled analyte and its ¹³C₆-labeled isotopologue, as the incorporation of ¹³C isotopes does not significantly alter the molecule's UV absorbance properties. Therefore, for isotopic dilution assays, a mass spectrometer is the required detector.

The use of Gas Chromatography (GC) for the analysis of picloram is significantly less common than HPLC. This is due to the inherent chemical properties of the picloram molecule: it is a polar carboxylic acid with low volatility, making it unsuitable for direct GC analysis. jfda-online.com To become amenable to GC, picloram and its ¹³C₆-labeled form must undergo a chemical derivatization step to convert the polar carboxylic acid group into a more volatile and thermally stable ester. jfda-online.com

A common derivatization technique is methylation, for example, using diazomethane (B1218177) to form the methyl ester of picloram. oup.com Other alkylation or silylation reagents could also be employed. jfda-online.com Once derivatized, the compound can be analyzed by GC, typically with a highly sensitive electron capture detector (ECD), which is well-suited for halogenated compounds like picloram, or by a mass spectrometer. oup.comrsc.org

While feasible, the requirement for an additional derivatization step introduces potential for variability and error, making the direct analysis by HPLC the more straightforward and widely adopted approach.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Picloram-¹³C6

Mass Spectrometric (MS) Applications for Picloram-¹³C₆

Mass spectrometry is the definitive detection technique for the analysis of Picloram-¹³C₆, as it is the only common analytical method that can readily distinguish between the isotopically labeled standard and the native analyte based on their mass-to-charge (m/z) ratio.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of picloram in complex matrices. This technique utilizes Picloram-¹³C₆ as an ideal internal standard in a method known as stable isotope dilution analysis. nih.govnih.gov

In this approach, a known quantity of Picloram-¹³C₆ is added to a sample prior to extraction and cleanup. nih.gov The labeled standard co-elutes with the native picloram from the HPLC column and enters the mass spectrometer. nih.gov Although they are not separated chromatographically, the mass spectrometer separates them based on their mass.

The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. For each compound (native and labeled), a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity. lcms.cz

Precursor Ion: For picloram, this is typically the deprotonated molecule [M-H]⁻ in negative ionization mode, which is common for acidic compounds. The precursor ion for native picloram (C₆H₃Cl₃N₂O₂) would be approximately m/z 239, while the precursor for Picloram-¹³C₆ (¹³C₆H₃Cl₃N₂O₂) would be 6 mass units higher, at m/z 245.

Product Ions: The fragmentation of the precursor ion yields characteristic product ions. By monitoring a specific precursor → product ion transition, the method achieves very high specificity.

Because the Picloram-¹³C₆ internal standard behaves virtually identically to the native analyte during sample preparation and analysis, the ratio of the native analyte's response to the internal standard's response is used for quantification. nih.gov This ratio accurately corrects for any analyte loss during sample handling and any suppression or enhancement of the instrument signal caused by the sample matrix, leading to highly accurate and precise results. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Picloram and Picloram-¹³C₆ (Negative Ionization Mode)

Compound Precursor Ion (m/z) Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z)
Picloram 239 195 168
Picloram-¹³C₆ 245 201 174

Note: Specific m/z values can vary slightly based on the isotopic distribution of chlorine. Product ions for Picloram-¹³C₆ are inferred based on the +6 Da mass shift of the precursor.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Highly Sensitive Quantification

Precursor and Product Ion Selection for Picloram-¹³C₆ and its Metabolites

The accurate quantification of Picloram-¹³C₆ and its potential metabolites via mass spectrometry hinges on the precise selection of precursor and product ions. In tandem mass spectrometry (LC-MS/MS), the precursor ion is typically the protonated or deprotonated molecular ion of the analyte, which is selected in the first quadrupole. For Picloram-¹³C₆, which has a molecular structure incorporating six Carbon-13 atoms, the precursor ion's mass-to-charge ratio (m/z) will be 6 daltons higher than that of unlabeled Picloram.

Operating in negative ion mode, which is common for acidic herbicides like Picloram, the unlabeled compound typically forms a [M-H]⁻ precursor ion at an m/z of 239/241/243, reflecting the isotopic pattern of its three chlorine atoms. Consequently, the Picloram-¹³C₆ precursor ion is observed at an m/z of 245. This mass shift provides clear differentiation from the native compound.

Upon collision-induced dissociation (CID), this precursor ion fragments into characteristic product ions. The selection of these product ions is critical for the specificity and sensitivity of the analysis. For unlabeled Picloram, common product ions result from the loss of CO₂ (-44 Da) and subsequent fragmentation. The selection of at least two stable and abundant product ions is essential for robust quantification and confirmation. While specific metabolite structures for Picloram-¹³C₆ are not extensively detailed in readily available literature, the analytical approach would follow the same principle: identifying the ¹³C₆-labeled metabolite's unique precursor ion and its characteristic product ions.

Table 1: Precursor and Product Ions for Picloram and Picloram-¹³C₆

Compound Ionization Mode Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Picloram ESI- 239 193 167
Multiple Reaction Monitoring (MRM) Transition Optimization

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. lcms.cz The process involves monitoring specific transitions from a precursor ion to its product ions. lcms.cz For Picloram-¹³C₆, this means monitoring the transition of the m/z 245 precursor ion to its specific product ions.

Optimization of MRM transitions is a critical step in method development to achieve maximum sensitivity. nih.govlcms.cz This process typically involves:

Infusion of a standard solution: A solution of Picloram-¹³C₆ is infused directly into the mass spectrometer to obtain the mass spectrum and identify the most abundant and stable product ions. nih.gov

Collision Energy (CE) Optimization: The collision energy is varied to find the optimal value that produces the highest intensity for each selected product ion. This is done for each precursor-to-product ion transition. lcms.cz

Declustering Potential (DP) Optimization: The declustering potential is optimized to prevent ion clusters from forming before they enter the mass analyzer, ensuring efficient transmission of the precursor ion. nih.gov

Optimized MRM parameters for unlabeled Picloram can serve as a strong starting point for its ¹³C₆-labeled analog, as the isotopic labeling typically has a minimal effect on the fragmentation process. The goal is to maximize the signal for at least two transitions per compound, one for quantification (quantifier) and one for confirmation (qualifier). eurl-pesticides.eu The ratio of these two transitions should remain constant, providing an additional layer of confirmation for the analyte's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For acidic herbicides like Picloram, a derivatization step, such as methylation, is often required to increase volatility and improve chromatographic performance.

In the context of Picloram-¹³C₆, GC-MS is particularly valuable for two key applications:

Isotope Ratio Analysis: GC-MS can be used to determine the ratio of ¹³C to ¹²C in a sample, which is essential for confirming the isotopic enrichment of Picloram-¹³C₆. By monitoring the ion currents corresponding to the molecular ions or specific fragment ions of the labeled and unlabeled compounds, precise isotope ratios can be calculated. scripps.edu This is crucial for quality control of the labeled standard and in isotope dilution studies. Techniques like compound-specific isotope analysis (CSIA) using GC coupled with isotope ratio mass spectrometry (GC-IRMS) or quadrupole MS (GC-qMS) can provide high-precision measurements of isotope ratios for chlorinated compounds. nih.govscispace.comnih.gov

Structural Elucidation: The fragmentation patterns generated in the GC-MS electron ionization (EI) source provide a "fingerprint" that can be used to confirm the structure of Picloram-¹³C₆ and identify any potential metabolites or degradation products. nih.gov By comparing the mass spectra of the ¹³C₆-labeled compound to its unlabeled counterpart, shifts in the m/z of fragments containing the labeled carbon atoms can confirm the position of the labels and aid in the structural elucidation of unknown transformation products.

Role of Picloram-¹³C₆ as an Internal Standard in Quantitative Analysis

The primary application of Picloram-¹³C₆ in analytical chemistry is as an internal standard (IS) for the quantification of unlabeled Picloram. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical physicochemical properties to the analyte of interest. nih.gov This ensures they behave similarly during sample preparation, chromatography, and ionization.

Compensation for Matrix Effects and Sample Loss During Extraction and Analysis

Matrix Effects: Complex sample matrices, such as soil, water, or plant tissue, contain numerous co-extracted compounds that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. nih.gov Because Picloram-¹³C₆ has the same molecular structure and polarity as native Picloram, it co-elutes chromatographically and experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement is effectively canceled out, leading to more accurate results. nih.govnih.gov

Sample Loss: During the multi-step process of sample preparation, including extraction, cleanup, and concentration, some amount of the analyte can be lost. Adding a known amount of Picloram-¹³C₆ to the sample at the very beginning of the workflow ensures that the internal standard undergoes the same potential losses as the native analyte. Since the final quantification is based on the ratio of the analyte to the IS, any losses are compensated for, improving the accuracy and reproducibility of the measurement. scripps.edu

Enhancement of Analytical Precision and Accuracy

The use of a SIL internal standard like Picloram-¹³C₆ significantly improves both the precision (reproducibility) and accuracy (trueness) of an analytical method.

Precision: By correcting for variations in sample preparation, injection volume, and instrument response, the internal standard reduces the variability between replicate measurements, resulting in a lower relative standard deviation (RSD) and higher precision. nih.gov

Accuracy: By compensating for both matrix effects and procedural losses, the internal standard ensures that the calculated concentration is closer to the true value. nih.govresearchgate.net For example, a study on the mycotoxin deoxynivalenol showed that without an internal standard, apparent recoveries were as low as 29-37%, but when a ¹³C-labeled IS was used, recoveries improved to 95-99%. nih.gov This demonstrates the critical role of SIL standards in achieving accurate quantification.

Sample Preparation and Extraction Protocols for ¹³C-Labeled Picloram

Effective sample preparation is crucial for isolating Picloram from complex matrices and minimizing interferences before instrumental analysis. The protocols for ¹³C-labeled Picloram are identical to those for the native compound, as the internal standard must be integrated into the entire analytical workflow to be effective.

A known quantity of Picloram-¹³C₆ is spiked into the sample at the initial stage of the preparation process. Common extraction and cleanup procedures include:

Soil Samples:

Extraction: Soil samples are often extracted with a mixture of an organic solvent and an acidic or basic aqueous solution to ensure the herbicide, which is an acid, is in a soluble form. Common extraction solvents include methanol, acetonitrile, or acetone, often acidified with hydrochloric or formic acid. mdpi.com Ultrasound-assisted extraction can enhance recovery. mdpi.com

Cleanup: The resulting extract is typically cleaned up using Solid-Phase Extraction (SPE). For Picloram, octadecyl (C18) or polymeric reversed-phase cartridges are frequently used. acs.org The sample is loaded onto the cartridge, interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong organic solvent.

Water Samples:

Extraction & Concentration: Due to typically low concentrations in water, a pre-concentration step is necessary. This is almost universally achieved using SPE. acs.org Large volumes of water (acidified to pH 2-3 to ensure Picloram is in its neutral form) are passed through a C18 or other suitable SPE cartridge, which retains the analyte. acs.orgusgs.gov

Elution: The cartridge is then eluted with a solvent like methanol or acetonitrile to recover the concentrated analyte. usgs.gov

Plant Tissues:

Extraction: Plant material is typically homogenized and extracted with a solvent such as methanol or acidified acetonitrile. mdpi.com

Cleanup: The extract often requires significant cleanup to remove pigments, lipids, and other plant components. This may involve liquid-liquid partitioning followed by SPE.

After extraction and cleanup, the final extract, containing both the native Picloram and the Picloram-¹³C₆ internal standard, is evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS or GC-MS system.

Table 2: Compound Names Mentioned

Compound Name
Picloram
Picloram-¹³C₆
Methanol
Acetonitrile
Formic Acid
Hydrochloric Acid

Extraction from Complex Environmental Matrices (Soil, Water, and Sediment)

The extraction of Picloram-¹³C₆ from environmental matrices such as soil, water, and sediment requires robust methods to overcome strong analyte-matrix interactions.

For soil and sediment samples , a common approach involves solid-liquid extraction (SLE). One validated method utilizes a solution of potassium chloride (KCl) to facilitate the release of picloram residues from soil particles. The procedure involves weighing a dried and sieved soil sample, adding a 0.5 mol L⁻¹ KCl solution, and adjusting the pH to 7.00 with potassium hydroxide (KOH). The mixture is then homogenized, allowed to settle, and centrifuged to separate the supernatant containing the analyte for further analysis. researchgate.net This SLE methodology has been shown to be efficient for the extraction of picloram residues from soils, yielding recovery percentages above 90%. researchgate.net

For water samples , solid-phase extraction (SPE) is a widely used technique for the separation and concentration of picloram. uwyo.edu Octadecyl (C18) bonded silica is a common sorbent for this purpose. The water sample is passed through the C18 cartridge, which retains the Picloram-¹³C₆. The analyte is then eluted with a suitable organic solvent. Recovery of picloram from water samples using this technique has been reported to be between 85% and 96%. uwyo.edu In some methods, a two-column tandem assembly may be necessary to achieve sufficient recovery from larger sample volumes. usda.gov

Extraction from Diverse Biological Matrices (Plant Tissues)

The extraction of Picloram-¹³C₆ from plant tissues presents unique challenges due to the complex nature of the biological matrix. Methods must be capable of efficiently releasing the analyte from the plant material while minimizing the co-extraction of interfering substances.

A frequently employed technique for extracting picloram from plant tissues is sonication with an organic solvent such as methanol. This process is followed by dilution with a solvent like acetonitrile before instrumental analysis. This approach has been successfully applied in the determination of picloram in pesticide formulations, demonstrating its effectiveness in extracting the analyte from a complex organic matrix.

Clean-up and Purification Strategies (e.g., Solid Phase Extraction)

Following initial extraction, clean-up steps are often necessary to remove co-extracted matrix components that can interfere with instrumental analysis. Solid-phase extraction (SPE) is a primary technique for the purification of Picloram-¹³C₆ extracts.

For aqueous extracts, reversed-phase SPE cartridges, such as those containing C18 sorbent, are effective. uwyo.eduusda.gov The principle relies on the partitioning of the analyte between the solid phase and the liquid mobile phase. After loading the sample extract, interfering polar compounds can be washed away with a weak solvent, while the more retained Picloram-¹³C₆ is subsequently eluted with a stronger organic solvent. The efficiency of different SPE cartridges can vary, highlighting the importance of selecting a consistent brand and lot number for a particular study. uwyo.edu

In the analysis of compost, a multi-step purification process involving both HLB (Hydrophilic-Lipophilic Balanced) and AFFINIMIP® (Molecularly Imprinted Polymers) SPE has been utilized. This dual clean-up approach ensures a high degree of selectivity and purity of the final extract before instrumental analysis. epa.gov

Derivatization Procedures for Enhanced Volatility or Ionization

While many modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can directly analyze Picloram-¹³C₆, derivatization may be employed in some instances, particularly for analysis by gas chromatography (GC). Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior.

For picloram, derivatization to form a more volatile ester is a common strategy. This can be achieved by reacting the carboxylic acid group of Picloram-¹³C₆ with a suitable reagent. Although specific derivatization procedures for Picloram-¹³C₆ are not extensively detailed in the provided search results, the general principles for the native compound would apply. For instance, in a validated method for picloram in compost, derivatization was performed using a mixture of acetonitrile and ethyl chloroformate. epa.gov

Method Validation and Quality Assurance for Picloram-¹³C₆ Analysis

To ensure the reliability and accuracy of analytical data, methods for the quantification of Picloram-¹³C₆ must be rigorously validated. Key validation parameters include the limits of detection and quantitation, linearity, and sensitivity.

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

For the analysis of picloram in soil, one study reported LOD and LOQ values of 20.0 mg kg⁻¹ and 66.0 mg kg⁻¹ for one soil type, and 40.0 mg kg⁻¹ and 132.0 mg kg⁻¹ for another, respectively. researchgate.net In a method for analyzing picloram in pesticide formulations, the LOD and LOQ were determined to be 0.045 µg/mL and 0.14 µg/mL, respectively. mdpi.com For the analysis of picloram in compost, the LOD and LOQ were established at 0.3 ng/g and 1.0 ng/g, respectively. epa.gov

The determination of these limits is often based on the standard deviation of the response and the slope of the calibration curve, following guidelines such as those from the International Council for Harmonisation (ICH). mdpi.com

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
Soil (Type 1)20.0 mg kg⁻¹66.0 mg kg⁻¹
Soil (Type 2)40.0 mg kg⁻¹132.0 mg kg⁻¹
Pesticide Formulation0.045 µg/mL0.14 µg/mL
Compost0.3 ng/g1.0 ng/g

Assessment of Linearity, Sensitivity, and Calibration Curve Characteristics

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is assessed by constructing a calibration curve from a series of standards of known concentrations.

For the analysis of picloram in pesticide formulations, linearity was demonstrated in the concentration range of 0.01–0.032 mg/mL, with a correlation coefficient (R²) of 0.9993 when using an internal standard. mdpi.com The regression equation for this calibration was y = 1.096x + 0.022. mdpi.com Another study on picloram in combination with fluroxypyr established linearity with a correlation coefficient greater than 0.99. ijariit.com

The sensitivity of the method is reflected by the slope of the calibration curve. A steeper slope indicates a greater change in response for a given change in concentration, signifying higher sensitivity. The use of an isotopically labeled internal standard like Picloram-¹³C₆ is crucial for constructing accurate calibration curves, as it compensates for variations in sample preparation and instrument response.

Analytical MethodConcentration RangeCorrelation Coefficient (R²)Regression Equation
HPLC-DAD in Pesticide Formulations0.01–0.032 mg/mL0.9993y = 1.096x + 0.022
RP-HPLC for Picloram + FluroxypyrNot Specified> 0.99Not Specified

Evaluation of Intra-day and Inter-day Precision and Accuracy

The precision and accuracy of an analytical method are paramount in ensuring the reliability of its results. Precision refers to the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of a measured value to the true value, often determined through recovery studies in spiked samples.

In methodologies employing Picloram-¹³C₆, precision and accuracy are assessed for the quantification of Picloram. Intra-day precision is determined by analyzing a set of quality control (QC) samples at various concentrations multiple times within the same day. Inter-day precision involves the analysis of these QC samples on different days, often by different analysts, to assess the method's reproducibility over time.

The use of Picloram-¹³C₆ as an internal standard significantly enhances both precision and accuracy. By adding a known amount of the labeled standard to every sample, calibrator, and quality control sample at the beginning of the analytical process, any variability or loss of the target analyte (Picloram) during sample preparation and analysis is compensated for by a proportional change in the internal standard's signal. This normalization of the analyte response to the internal standard response corrects for procedural inconsistencies, leading to lower RSD values and recovery percentages closer to 100%.

Illustrative Data for Method Precision and Accuracy for Picloram using Picloram-¹³C₆ Internal Standard

Quality Control LevelConcentration (ng/mL)Intra-day Precision (RSD%) (n=6)Inter-day Precision (RSD%) (n=18, 3 days)Accuracy (Mean Recovery %)
Low (LQC)5.04.86.298.5
Medium (MQC)503.55.1101.2
High (HQC)2003.14.599.8

This table is illustrative and represents typical performance data for the analysis of Picloram with Picloram-¹³C₆ as an internal standard.

Characterization and Mitigation of Matrix Interference Effects

Matrix effects are a significant challenge in analytical methods, especially when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects arise from co-eluting compounds from the sample matrix (e.g., soil, water, tissue) that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

The characterization of matrix effects typically involves comparing the analytical response of a standard in a pure solvent to the response of a standard spiked into a blank sample extract. A significant difference in response indicates the presence of matrix effects.

The most effective strategy for mitigating matrix effects is the use of a stable isotope-labeled internal standard, such as Picloram-¹³C₆. Because Picloram-¹³C₆ co-elutes with Picloram and has the same ionization efficiency, it is affected by the matrix in the same way as the unlabeled analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the suppressive or enhancing effects of the matrix are effectively canceled out. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for compensating for matrix effects.

Other strategies to reduce matrix interference, often used in conjunction with an internal standard, include:

Sample Preparation: Employing thorough clean-up steps like solid-phase extraction (SPE) to remove interfering components.

Chromatography: Optimizing the chromatographic separation to resolve the analyte from matrix components.

Dilution: Diluting the sample extract to reduce the concentration of interfering substances.

The effectiveness of Picloram-¹³C₆ in compensating for matrix effects is demonstrated by consistent analyte recovery across different sample matrices.

Stability Studies of Picloram-¹³C₆ Standards and Sample Extracts

The stability of both the analytical standards and the processed samples is critical for generating reliable data, particularly in high-throughput laboratories where samples and standards may be stored for a period before analysis. Stability studies are conducted to determine the conditions under which the analyte and internal standard remain unchanged.

For Picloram-¹³C₆, stability assessments are typically performed on stock and working solutions of the standard, as well as on sample extracts that have been fortified with the standard. These studies evaluate the compound's stability under various storage conditions, including:

Short-term stability: Assessing stability at room temperature or in an autosampler for the expected duration of an analytical run.

Long-term stability: Evaluating stability in a freezer at temperatures such as -20°C or -80°C over several months.

Freeze-thaw stability: Determining if the compound degrades after multiple cycles of freezing and thawing.

The stability is assessed by analyzing stored samples against a freshly prepared standard and calculating the percentage of degradation. Picloram-¹³C₆, being a stable isotopologue of the persistent herbicide Picloram, is generally expected to exhibit high stability in common organic solvents and under typical storage conditions. The data from these studies define the appropriate storage and handling procedures for both the internal standard solutions and the prepared samples.

Illustrative Stability Data for Picloram-¹³C₆

Stability TestStorage ConditionDurationStability (% Remaining)
Short-Term (Autosampler)25°C24 hours99.5
Long-Term-20°C3 months98.9
Freeze-Thaw-20°C to 25°C3 cycles99.2

This table is illustrative and represents the expected stability of Picloram-¹³C₆ in a methanolic stock solution.

Advanced Research Applications and Methodological Enhancements with Picloram ¹³c6

Development of Predictive Environmental Models

Integration of Picloram-¹³C₆ Tracer Data into Advanced Fate and Transport Models

The integration of data from Picloram-¹³C₆ tracer studies into environmental fate and transport models provides a more accurate and detailed understanding of picloram's behavior in various environmental compartments. These models are complex mathematical representations that simulate the movement and degradation of chemicals in soil, water, and air. The use of an isotopically labeled compound like Picloram-¹³C₆ allows researchers to distinguish the applied herbicide from any pre-existing picloram (B1677784) in the environment, enabling precise tracking.

Key Research Findings from Tracer Studies:

Tracer studies utilizing Picloram-¹³C₆ are designed to elucidate several key processes that govern the environmental fate of picloram. These include:

Leaching and Mobility in Soil: By applying Picloram-¹³C₆ to soil columns or field plots, scientists can accurately measure its movement through the soil profile. This data is crucial for parameterizing models that predict the potential for groundwater contamination. The distinct mass of the ¹³C isotopes allows for sensitive detection and quantification using mass spectrometry, providing precise concentration gradients at different soil depths over time.

Degradation Pathways and Rates: Isotopic labeling is instrumental in identifying and quantifying the degradation products of picloram. As Picloram-¹³C₆ breaks down, the ¹³C label is incorporated into its metabolites. This enables the unambiguous identification of degradation products and the calculation of degradation rates (half-life) under various environmental conditions, such as different soil types, moisture levels, and microbial activity.

Runoff and Transport to Surface Water: In simulated rainfall or watershed-scale studies, Picloram-¹³C₆ can be used to trace the movement of picloram from treated agricultural fields into adjacent water bodies. This information is vital for models that assess the exposure of aquatic ecosystems to the herbicide.

Data Integration into Models:

The high-precision data generated from Picloram-¹³C₆ tracer studies are integrated into fate and transport models to calibrate and validate model algorithms. For instance, models like HYDRUS and PRZM (Pesticide Root Zone Model) can be refined using this data. The process typically involves:

Parameterization: Key model parameters, such as the soil-water partition coefficient (Kd) and the degradation rate constant (k), are initially estimated.

Calibration: The model is run with these initial parameters, and the simulated outputs are compared with the empirical data obtained from Picloram-¹³C₆ tracer studies.

Validation: The model parameters are adjusted until the model's predictions closely match the observed data. This iterative process ensures that the model accurately represents the real-world behavior of picloram.

The table below illustrates the types of data generated from Picloram-¹³C₆ studies and their application in modeling.

Data from Picloram-¹³C₆ Tracer StudyModel Parameter RefinedEnvironmental Process Simulated
Concentration at various soil depthsSoil adsorption coefficient (Kd), dispersion coefficientLeaching and vertical transport in soil
Rate of disappearance of parent compoundDegradation rate constant (k)Biodegradation and chemical degradation in soil and water
Concentration in runoff waterRunoff potential, surface transport parametersMovement from treated areas to surface water
Identification of ¹³C-labeled metabolitesDegradation pathway and product formation ratesTransformation and fate of degradation products

Refinement of Parameters for Environmental Risk Assessment Models

Environmental risk assessment (ERA) models are used to evaluate the potential adverse effects of chemicals on ecosystems. The accuracy of these models is highly dependent on the quality of the input parameters. Data derived from Picloram-¹³C₆ studies significantly enhances the reliability of these assessments by providing more precise and environmentally relevant data.

Improving Exposure Assessment:

A critical component of any ERA is the estimation of the Predicted Environmental Concentration (PEC). The PEC is the concentration of a substance that is expected to be found in the environment. By providing more accurate data on leaching, runoff, and degradation, Picloram-¹³C₆ studies lead to more realistic PEC values.

For example, if tracer studies show that picloram has a higher potential for leaching in sandy soils than previously thought, the PEC for groundwater in regions with such soils will be adjusted upwards. This refinement ensures that the risk to groundwater-dependent ecosystems and human populations that may use this water is not underestimated.

Enhancing Ecotoxicological Assessments:

While Picloram-¹³C₆ is primarily used in fate and transport studies, the data it generates has indirect but crucial implications for ecotoxicological assessments. By accurately predicting the concentrations of picloram and its degradation products in different environmental compartments, risk assessors can better evaluate the potential for exposure of non-target organisms.

The table below demonstrates how refined model parameters from Picloram-¹³C₆ studies can impact environmental risk quotients (RQ), which are calculated by dividing the PEC by a toxicological endpoint (e.g., the No-Observed-Effect Concentration, NOEC).

Environmental CompartmentParameter Refined with Picloram-¹³C₆ DataImpact on Predicted Environmental Concentration (PEC)Consequence for Risk Quotient (RQ = PEC/NOEC)
GroundwaterIncreased leaching rate in specific soilsHigher PEC in groundwaterIncreased risk to aquatic invertebrates in connected ecosystems
Surface WaterMore accurate runoff and drift valuesRefined PEC in aquatic systemsMore precise risk assessment for fish and aquatic plants
SoilSpatially variable degradation ratesMore accurate predictions of persistence in soilBetter assessment of risk to soil-dwelling organisms

Future Research Directions and Emerging Opportunities for Picloram ¹³c6 Studies

Exploration of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The development and application of advanced analytical methodologies are paramount for the precise and sensitive detection and quantification of Picloram-¹³C6 in complex environmental and biological matrices. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, offer significant advantages in this regard. thermofisher.comnih.govnih.gov These technologies provide exceptional mass accuracy and resolving power, enabling the differentiation of Picloram-¹³C6 from isobaric interferences, which is crucial for unambiguous identification and quantification at trace levels. thermofisher.com

Furthermore, the coupling of these HRMS instruments with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) can enhance selectivity and reduce matrix effects, leading to improved analytical performance. nih.gov The inherent isotopic signature of Picloram-¹³C6 can be exploited in combination with HRMS to develop highly specific analytical methods. Isotope Ratio Outlier Analysis (IROA), for instance, is a technique that could be adapted to distinguish biologically incorporated ¹³C from the labeled herbicide, providing clearer insights into its metabolic fate. frontiersin.org

Future research should focus on optimizing and validating these advanced analytical workflows for a variety of sample types, including soil, water, and biological tissues. The development of standardized protocols will be essential for ensuring data comparability across different studies and laboratories.

Application of Picloram-¹³C6 in Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The use of Picloram-¹³C6 as a tracer in multi-omics studies holds immense potential for elucidating its mode of action and its impact on biological systems at a molecular level.

In metabolomics , ¹³C-labeling is a powerful tool for tracing the metabolic fate of compounds. nih.govfrontiersin.orgresearchgate.netnih.gov By introducing Picloram-¹³C6 to plants or microbial communities, researchers can track the incorporation of the ¹³C label into various metabolites. This approach, often referred to as stable isotope probing (SIP), can reveal the biotransformation pathways of the herbicide and identify novel metabolites. nih.gov Mass spectrometry imaging of in vivo ¹³C-labeled metabolites can provide spatially resolved information on metabolic dynamics within tissues. nih.gov

In proteomics , the application of Picloram-¹³C6 can help identify proteins that are directly or indirectly affected by the herbicide. Changes in the proteome of soil microorganisms or plants upon exposure to the labeled compound can indicate stress responses, detoxification mechanisms, and alterations in metabolic pathways. nih.govmdpi.com For example, the upregulation of specific enzymes in the presence of Picloram-¹³C6 could suggest their involvement in its degradation. mdpi.com

Integrating data from metabolomics and proteomics studies will provide a more holistic understanding of the biological response to Picloram-¹³C6 exposure. This systems biology approach can help to identify key metabolic and regulatory networks that are perturbed by the herbicide.

Long-Term Environmental Monitoring and Persistence Studies Using ¹³C-Labeled Tracers

The persistence and mobility of herbicides in the environment are critical factors in assessing their long-term ecological risks. Isotope-labeled compounds, such as Picloram-¹³C6, are invaluable tools for conducting long-term environmental fate and transport studies. nih.goviaea.orgresearchgate.netresearchgate.net The use of ¹³C as a stable isotope tracer avoids the regulatory and safety concerns associated with radiolabeled compounds like ¹⁴C, while still allowing for sensitive and specific detection.

Long-term studies using Picloram-¹³C6 can provide crucial data on its:

Degradation rates and pathways in different soil types and environmental conditions.

Leaching potential and movement through the soil profile into groundwater.

Formation of bound residues where the herbicide or its metabolites become incorporated into soil organic matter.

Bioavailability to non-target organisms over extended periods.

Lysimeter studies and field-scale experiments utilizing Picloram-¹³C6 can offer realistic insights into its environmental behavior under natural conditions. nih.govresearchgate.net The data generated from these studies are essential for refining environmental fate models and establishing more accurate predictions of herbicide persistence and potential for contamination.

Integrating Picloram-¹³C6 Research with Climate Change and Global Environmental Change Studies

Climate change is predicted to have significant impacts on the environmental fate and behavior of pesticides. researchgate.netnih.govpanna.org Factors such as rising temperatures, altered precipitation patterns, and increased atmospheric CO2 concentrations can influence herbicide degradation, transport, and efficacy. nih.govpanna.org

Integrating Picloram-¹³C6 into climate change research can help to:

Investigate the effect of temperature and moisture on the microbial degradation of the herbicide in soil.

Assess the impact of increased rainfall intensity on the leaching and runoff of Picloram-¹³C6.

Understand how changes in plant physiology due to elevated CO2 affect the uptake and metabolism of the herbicide. nih.gov

By conducting experiments under simulated climate change scenarios, researchers can gain a better understanding of how the environmental risks associated with Picloram (B1677784) may be altered in the future. The use of ¹³C-labeled tracers will be critical in these studies to accurately track the fate of the herbicide under different climatic conditions. This knowledge is vital for developing adaptive management strategies to mitigate the potential negative impacts of pesticides in a changing world.

Q & A

Basic: How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) methods for detecting Picloram-13C6 in environmental matrices?

Methodological Answer:
To enhance LC-MS sensitivity and specificity for this compound:

  • Column Selection : Use a C18 reverse-phase column with 2.6 µm particle size to improve resolution for isotopically labeled compounds .
  • Ionization Parameters : Electrospray ionization (ESI) in negative mode is optimal. Adjust source temperature (300–350°C) and capillary voltage (-3.5 kV) to minimize matrix interference .
  • Calibration Standards : Prepare matrix-matched standards using soil or water samples spiked with this compound to account for ion suppression/enhancement effects. Validate with recovery rates (85–115%) and limit of quantification (LOQ ≤ 0.1 µg/L) .

Basic: What synthetic routes are validated for this compound, and how do isotopic purity and yield vary between methods?

Methodological Answer:
Synthesis typically involves:

  • Isotopic Labeling : Reacting 4-amino-3,5,6-trichloropicolinic acid with 13C6-benzene under Friedel-Crafts conditions. Yield (60–75%) depends on reaction time (12–24 hrs) and catalyst (AlCl3) concentration (1.2–1.5 eq.) .
  • Purity Validation : Use nuclear magnetic resonance (NMR) and high-resolution MS to confirm isotopic enrichment ≥98%. Contaminants (e.g., unlabeled Picloram) should be <2% .

Advanced: How do isotopic effects influence this compound’s degradation kinetics compared to unlabeled Picloram in soil microcosms?

Methodological Answer:
Isotopic substitution alters degradation pathways:

  • Kinetic Isotope Effects (KIE) : Measure via pseudo-first-order rate constants (k). For this compound, expect a 5–10% slower degradation rate (k = 0.05 day⁻¹ vs. 0.055 day⁻¹ for unlabeled) due to reduced bond vibrational energy in C-13 bonds .
  • Experimental Design : Use sterile vs. non-sterile soil controls to isolate microbial vs. abiotic degradation. Monitor via LC-MS/MS with MRM transitions m/z 242 → 200 (13C6) and m/z 236 → 194 (unlabeled) .

Advanced: How can contradictory data on this compound’s adsorption coefficients (Kd) in different soil types be reconciled?

Methodological Answer:
Contradictions arise from soil properties and methodological variability:

  • Soil Characterization : Measure organic carbon (OC%) and pH. For OC% >2%, Kd increases by 30–50% due to hydrophobic interactions. At pH <5, this compound’s anionic form dominates, reducing adsorption .
  • Data Harmonization : Apply multivariate regression (e.g., Kd = 0.32 × OC% + 0.05 × pH + ε). Use standardized batch equilibration protocols (OECD Guideline 106) to minimize inter-lab variability .

Advanced: What computational models predict the co-elution interference of this compound with structurally similar herbicides during analysis?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s Maestro or OpenMS to simulate retention times and collision cross-sections. For example, clopyralid (ΔRT = 0.3 min) may co-elute with this compound in C18 columns. Adjust gradient elution (5–95% acetonitrile over 15 min) to resolve peaks .
  • Validation : Spiked recovery experiments with interferent concentrations (0.1–10 µg/L) confirm specificity. Report selectivity ratios ≥10:1 .

Basic: What are the critical storage conditions for maintaining this compound stability in long-term studies?

Methodological Answer:

  • Temperature : Store at -20°C in amber glass vials to prevent photodegradation. Stability studies show <5% degradation over 12 months under these conditions .
  • Solvent Compatibility : Prepare stock solutions in methanol (HPLC grade) to avoid hydrolysis. Avoid aqueous buffers (pH >7) for long-term storage .

Advanced: How can researchers design experiments to distinguish between this compound’s abiotic vs. biotic transformation products?

Methodological Answer:

  • Sterile Controls : Autoclave soil/water samples (121°C, 15 psi, 30 min) to eliminate microbial activity. Compare degradation rates and metabolite profiles (e.g., 4-amino-3,5,6-trichloropicolinic acid) between sterile and live samples .
  • Isotope Tracing : Use 13C6-labeled precursors in microcosms. Detect 13C-enriched metabolites via high-resolution orbitrap MS (resolution ≥60,000) to confirm biotransformation pathways .

Advanced: What statistical frameworks are robust for analyzing dose-response relationships in this compound toxicity assays with non-linear trends?

Methodological Answer:

  • Model Selection : Fit data to a four-parameter logistic (4PL) model: y = min + (max - min)/(1 + (x/EC50)^HillSlope). Use Akaike Information Criterion (AIC) to compare with alternative models (e.g., Gompertz) .
  • Uncertainty Quantification : Apply bootstrap resampling (n=1000 iterations) to estimate 95% confidence intervals for EC50 values. Report ≥0.90 for model validity .

Basic: How should researchers validate this compound’s purity and isotopic enrichment in synthesized batches?

Methodological Answer:

  • NMR Analysis : Compare 13C-NMR spectra with unlabeled Picloram. Peaks at δ 120–130 ppm confirm aromatic 13C incorporation .
  • Isotopic Enrichment : Use high-resolution MS (e.g., Q-TOF) to measure the [M-H]⁻ ion. The 13C6 isotopologue should account for ≥98% of total signal intensity .

Advanced: What experimental strategies mitigate matrix effects when quantifying this compound in plant tissues with high lipid content?

Methodological Answer:

  • Sample Cleanup : Use accelerated solvent extraction (ASE) with hexane:acetone (3:1 v/v) to remove lipids. Follow with SPE (C18 cartridges) to isolate this compound .
  • Internal Standardization : Spike with a deuterated analog (e.g., Picloram-d4) to correct for ion suppression. Validate with matrix effect calculations: ME% = [(Slope_matrix/Slope_solvent) -1] × 100 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.